1-(1,3-benzoxazol-2-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide
Description
This compound is a pyrrolidine-2-carboxamide derivative featuring dual heterocyclic substituents: a 1,3-benzoxazol-2-yl group at the pyrrolidine-1-position and a 4,5-dimethyl-1,3-thiazol-2-yl group at the amide nitrogen. The benzoxazole ring contributes aromaticity and rigidity, while the dimethyl-substituted thiazole may enhance steric and electronic effects for selective binding.
Properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-10-11(2)24-16(18-10)20-15(22)13-7-5-9-21(13)17-19-12-6-3-4-8-14(12)23-17/h3-4,6,8,13H,5,7,9H2,1-2H3,(H,18,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTVCGOFUWALAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2CCCN2C3=NC4=CC=CC=C4O3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzoxazol-2-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common method involves the initial preparation of benzo[d]oxazole derivatives through the reaction of 2-aminophenol with carboxylic acids or their derivatives under acidic conditions . The thiazole ring can be introduced by reacting the benzo[d]oxazole derivative with thioamides or thiourea in the presence of oxidizing agents . The final step involves the formation of the pyrrolidine carboxamide group through amide coupling reactions using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-benzoxazol-2-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoxazole and thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups .
Scientific Research Applications
1-(1,3-benzoxazol-2-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: It is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Industrial Applications: It is explored for its potential use in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-(1,3-benzoxazol-2-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets such as enzymes, receptors, and ion channels . The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways .
Comparison with Similar Compounds
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide
- Structure : Replaces the benzoxazole-pyrrolidine core with an isoxazole ring.
- Crystallographic data (Acta Crystallographica Section E) indicate planar geometry, contrasting with the three-dimensionality of the target compound .
BJ52698 (1-(1,3-Benzoxazol-2-yl)-N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide)
- Structure : Substitutes the 4,5-dimethylthiazole with a 5-methylpyridine group.
- Implications : Pyridine’s basic nitrogen may alter solubility (e.g., increased water solubility at acidic pH) versus the thiazole’s neutral character. This substitution could affect pharmacokinetics or off-target interactions .
Thiazole-Modified Analogues
A-836,339 (N-[3-(2-Methoxyethyl)-4,5-dimethyl-1,3-thiazol-2-ylidene]-2,2,3,3-tetramethylcyclopropane-1-carboxamide)
- Structure : Features a thiazol-2-ylidene (deprotonated thiazole) and cyclopropane-carboxamide.
- The cyclopropane ring introduces strain, which might improve metabolic stability compared to the pyrrolidine backbone in the target compound .
Enamine Building Block (2-{6-[(4,5-Dimethyl-1,3-thiazol-2-yl)amino]-2-methylpyrimidin-4-yl}piperidine-1-carboxylate)
- Structure : Integrates a pyrimidine-thiazole-amine linkage.
- Comparison : The pyrimidine ring adds hydrogen-bonding capacity, while the piperidine-carboxylate may improve membrane permeability relative to the pyrrolidine-carboxamide scaffold .
Pharmacologically Active Derivatives
Patent Example 30 (EUROPEAN PATENT APPLICATION)
- Structure : (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide derivative.
- Key Contrasts: The hydroxyproline moiety and benzyl-thiazole substitution suggest enhanced stereoselectivity and solubility. Hydroxylation at the pyrrolidine 4-position may influence metabolic pathways (e.g., CYP450 interactions) compared to the non-hydroxylated target compound .
Metabolic Stability Considerations
Metabolite: N-[(4,5-Dimethyl-1,3-thiazol-2-yl)imino]-N'-(phenylamino)benzenecarboximidamide
- Structure: A formazan derivative with a dimethylthiazole-imino group.
- Implications : Formazans are prone to reduction in vivo, whereas the target compound’s carboxamide linkage is more stable. This highlights the trade-off between metabolic stability and redox activity in structural design .
Research Implications
The structural variations among these analogs underscore the importance of:
Heterocyclic Choice : Benzoxazole vs. pyridine/isoxazole alters electronic profiles and solubility.
Backbone Flexibility : Pyrrolidine vs. piperidine or cyclopropane modulates conformational freedom and metabolic stability.
Biological Activity
The compound 1-(1,3-benzoxazol-2-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its unique chemical structure, which includes a benzoxazole moiety and a thiazole group. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃N₃O₁S |
| Molecular Weight | 273.33 g/mol |
| LogP | 3.4337 |
| Polar Surface Area | 103.094 Ų |
| Hydrogen Bond Acceptors | 11 |
| Hydrogen Bond Donors | 2 |
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, benzoxazole derivatives have been shown to inhibit the mTORC1 pathway, which is crucial in regulating cell growth and proliferation. A study demonstrated that certain benzoxazole derivatives reduced mTORC1 activity and increased autophagy levels in cancer cells, suggesting a potential mechanism for their anticancer effects .
The proposed mechanism of action for This compound involves:
- Inhibition of mTORC1 : This inhibition leads to reduced cell proliferation and increased autophagic flux.
- Modulation of Autophagy : The compound may disrupt normal autophagic processes, potentially leading to selective toxicity in cancer cells under metabolic stress .
Study on Antiproliferative Activity
A recent study evaluated the antiproliferative activity of related compounds in various cancer cell lines, including pancreatic cancer (MIA PaCa-2). The compound exhibited submicromolar antiproliferative activity with an EC₅₀ value of 10 μM. It was noted that the compound was more effective than known inhibitors like chloroquine and erlotinib .
Structure-Activity Relationship (SAR)
Investigations into the structure-activity relationship revealed that modifications to the benzoxazole and thiazole moieties significantly impacted biological activity. The presence of specific functional groups was essential for maintaining potency against cancer cell lines.
Summary of Research Findings
Research has consistently shown that compounds similar to This compound exhibit promising biological activities:
- Anticancer Effects : Significant inhibition of cancer cell proliferation through modulation of key signaling pathways.
- Autophagy Modulation : Potential as autophagy inhibitors that selectively target cancer cells under stress conditions.
Q & A
Q. Table 1: Key Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | EDCI, DMF, 0°C → RT | Carboxamide coupling |
| 2 | L-Proline derivative, NaBH₄ | Pyrrolidine formation |
| 3 | CH₃OH recrystallization | Purification |
Basic: How is the compound structurally characterized, and what analytical techniques are essential?
Structural validation relies on:
- NMR Spectroscopy : ¹H/¹³C NMR confirms connectivity and stereochemistry (e.g., pyrrolidine ring protons at δ 3.2–4.1 ppm) .
- Mass Spectrometry (HRMS) : Verifies molecular weight (e.g., [M+H]⁺ at m/z 395.12) .
- X-ray Crystallography : Resolves absolute configuration; SHELXL refinement ensures accuracy (R factor < 0.05) .
Basic: What initial biological activity screening strategies are recommended for this compound?
- In vitro assays : Screen against target enzymes (e.g., kinases) or microbial strains. Use dose-response curves (IC₅₀/EC₅₀) .
- Cytotoxicity profiling : MTT assay on mammalian cell lines (e.g., HEK-293) to assess selectivity .
- Structural analogs : Compare activities with derivatives (e.g., furan vs. thiophene substitutions) to identify SAR trends .
Advanced: How can synthetic yield be optimized using computational and statistical methods?
- Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., temperature, solvent ratio). For example, a Central Composite Design reduces trial count by 40% .
- Quantum Chemical Calculations : Use DFT (e.g., Gaussian 16) to model transition states and identify rate-limiting steps. ICReDD’s reaction path search narrows optimal conditions .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
- Reproducibility checks : Validate assay conditions (e.g., pH, serum concentration) .
- Metabolite profiling : LC-MS identifies degradation products that may interfere with activity .
- Crystallographic analysis : Confirm compound integrity; SHELX validation detects polymorphic differences affecting bioavailability .
Advanced: What computational strategies predict the compound’s mechanism of action?
- Molecular Docking (AutoDock Vina) : Screen against target protein databases (e.g., PDB) to identify binding sites .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR Models : Corrogate electronic descriptors (e.g., HOMO-LUMO gaps) with experimental IC₅₀ values .
Advanced: What challenges arise in crystallographic analysis, and how are they addressed?
- Crystal Twinning : Use SHELXD for structure solution; detwinning algorithms (e.g., in CrysAlisPro) improve data quality .
- Disorder Modeling : Refine occupancy ratios for flexible moieties (e.g., thiazole rings) using SHELXL restraints .
- High-Resolution Data : Synchrotron radiation (λ = 0.7–1.0 Å) enhances anomalous scattering for heavy atoms .
Advanced: How can reaction engineering improve scalability for preclinical studies?
- Flow Chemistry : Continuous synthesis reduces batch variability; membrane separation isolates intermediates .
- Process Control : PID algorithms maintain optimal temperature/pH during exothermic steps .
- Green Chemistry Metrics : E-factor calculation minimizes waste (e.g., solvent recovery systems) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
